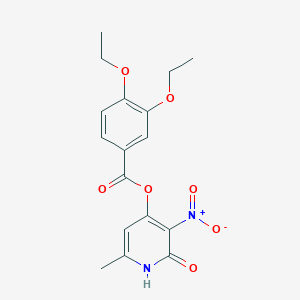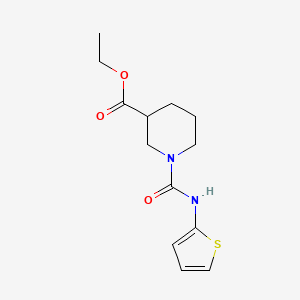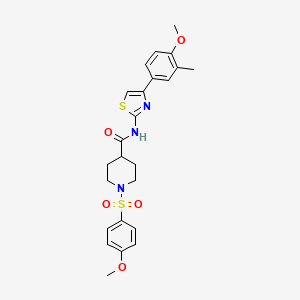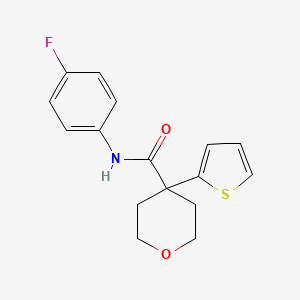![molecular formula C23H22F2N4O2S B2417702 N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1185000-09-2](/img/structure/B2417702.png)
N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C23H22F2N4O2S and its molecular weight is 456.51. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
A novel series of compounds, including those based on quinazolinone scaffolds, have been designed and synthesized for antitumor evaluation. These compounds have shown extensive antitumor efficiency across various cell lines, indicating their potential as cancer therapeutic agents. For instance, specific derivatives have demonstrated perceptible activity toward renal and lung cancer cell lines, with some showing advanced activity against leukemia, suggesting their specificity and potential therapeutic value in oncology (Mohamed et al., 2016).
Reactions and Synthesis Techniques
Research on the synthesis of 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones and related compounds through reactions with isocyanates highlights the versatility and potential of these compounds in creating a variety of biologically active molecules. This synthesis approach provides a pathway to explore new compounds with potential biological activities (Shiau et al., 1989).
Fluorination Techniques for Synthesis
Studies on the selective electrophilic di- and mono-fluorinations for the synthesis of quinazolin(thi)ones underscore the importance of fluorinated compounds in medicinal chemistry and drug design. The development of efficient synthesis protocols for these compounds broadens the scope of their application in scientific research, potentially leading to new therapeutic agents (Zhang et al., 2022).
Ionic Liquid Mediated Synthesis
The use of ionic liquids in the synthesis of thiazoloquinazoline derivatives represents an environmentally benign approach to chemical synthesis. This method not only facilitates the synthesis of complex heterocyclic compounds but also aligns with the principles of green chemistry by minimizing the use of hazardous solvents (Yadav et al., 2013).
Molecular Docking and Antitumor Activity
Further studies involving the synthesis of quinazolinone analogues and their evaluation for in vitro antitumor activity have been complemented by molecular docking studies. These efforts not only provide insights into the compounds' potential mechanisms of action but also highlight the role of computational methods in drug discovery, facilitating the identification of compounds with promising biological activities (Al-Suwaidan et al., 2016).
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O2S/c1-4-18(21(30)26-17-11-13(24)9-10-15(17)25)32-23-27-16-8-6-5-7-14(16)20-28-19(12(2)3)22(31)29(20)23/h5-12,18-19H,4H2,1-3H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRBXNPXSITMLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)F)F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2417619.png)
![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2417620.png)
![3-{[3-(3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)

![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2417624.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2417626.png)
![N-(3-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417627.png)


![Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate](/img/structure/B2417632.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2417633.png)
![N-(2-ethoxyphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2417634.png)

![3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide](/img/structure/B2417641.png)